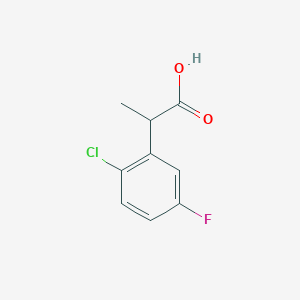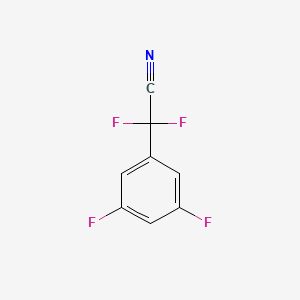
3,4-Difluoro-5-isobutoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-5-isobutoxybenzenethiol: is an organic compound with the molecular formula C10H12F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-isobutoxybenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorophenol.
Isobutoxylation: The precursor undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to introduce the isobutoxy group.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-5-isobutoxybenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and the isobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Difluoro-5-isobutoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-5-isobutoxybenzenethiol involves its interaction with molecular targets through its functional groups:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.
Fluorine Atoms: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenol: Lacks the isobutoxy and thiol groups, making it less versatile in certain reactions.
3,4-Difluorobenzenethiol: Similar but lacks the isobutoxy group, affecting its solubility and reactivity.
5-Isobutoxybenzenethiol: Lacks the fluorine atoms, which can influence its chemical stability and reactivity.
Uniqueness
3,4-Difluoro-5-isobutoxybenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the isobutoxy group enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F2OS |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
3,4-difluoro-5-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-9-4-7(14)3-8(11)10(9)12/h3-4,6,14H,5H2,1-2H3 |
Clé InChI |
QUTYOQHETMVBMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C(=CC(=C1)S)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)
![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)


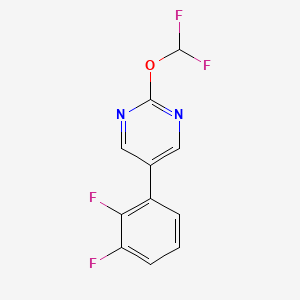
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)


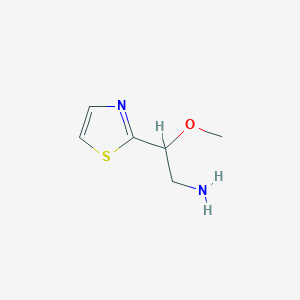
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
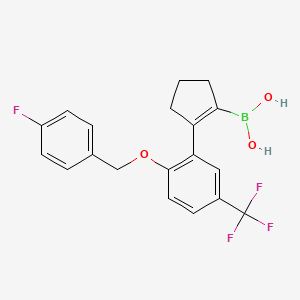
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
